23,23-Difluoro-25-hydroxyvitamin D3 is a synthetic analog of vitamin D3 that has garnered attention due to its unique structural modifications and potential biological implications. This compound features two fluorine atoms at the 23-position of the vitamin D3 backbone, which may enhance its metabolic stability and alter its interaction with vitamin D receptors. The compound is primarily synthesized for research purposes, particularly in studying the metabolism of vitamin D and its analogs.
23,23-Difluoro-25-hydroxyvitamin D3 belongs to the class of fluorinated vitamin D analogs. These compounds are classified based on their structural modifications to the natural vitamin D3 molecule, particularly concerning the introduction of fluorine atoms to enhance stability against metabolic degradation.
The synthesis of 23,23-difluoro-25-hydroxyvitamin D3 typically employs a convergent synthetic strategy. Key methods include:
The synthesis involves multiple steps, starting from sterol precursors. For instance, the introduction of the difluoro group is achieved through a reaction with N,N-diethylaminosulfur trifluoride, followed by various coupling reactions to build up the complete structure of 23,23-difluoro-25-hydroxyvitamin D3 .
The molecular structure of 23,23-difluoro-25-hydroxyvitamin D3 consists of a steroid framework with hydroxyl groups and fluorine substitutions that significantly alter its physicochemical properties. The presence of two fluorine atoms at the C23 position is particularly notable.
The primary reactions involving 23,23-difluoro-25-hydroxyvitamin D3 include:
Kinetic studies reveal that while the compound undergoes metabolism, its rate is significantly lower than that of standard vitamin D metabolites, suggesting enhanced stability due to fluorination .
The mechanism by which 23,23-difluoro-25-hydroxyvitamin D3 exerts its biological effects involves:
Research indicates that this compound has approximately eight times higher resistance to CYP24A1 metabolism than its non-fluorinated analogs, which may enhance its therapeutic potential in clinical settings .
Relevant analyses have shown that these properties significantly influence its behavior in biological systems compared to standard vitamin D compounds .
23,23-Difluoro-25-hydroxyvitamin D3 is primarily used in scientific research aimed at:
Vitamin D₃ (cholecalciferol) undergoes sequential enzymatic activation to yield hormonally active metabolites essential for calcium/phosphate homeostasis and pleiotropic biological functions. The primary activation pathway involves:
Conversely, catabolism is predominantly mediated by CYP24A1, initiating side-chain oxidation at C23 or C24. This multi-step process converts active metabolites into water-soluble, excretable forms like calcitroic acid (via C24-hydroxylation) or the 26,23-lactone (via C23-hydroxylation) [1] [5]. The C23 hydroxylation pathway is particularly relevant for 25(OH)D₃ degradation, making this position a strategic target for analogue design.
Table 1: Key Native Vitamin D₃ Metabolites and Their Primary Biological Roles
Metabolite | Systematic Name | Biosynthetic Enzyme | Primary Biological Role |
---|---|---|---|
Vitamin D₃ | Cholecalciferol | Skin photolysis | Precursor to active metabolites |
25-Hydroxyvitamin D₃ (1) | Calcidiol | CYP2R1 (liver) | Circulating reservoir, diagnostic marker |
1α,25-Dihydroxyvitamin D₃ | Calcitriol | CYP27B1 (kidney) | High-affinity VDR agonist, genomic signaling |
24R,25-Dihydroxyvitamin D₃ | - | CYP24A1 | Inactivation product, bone repair roles |
Calcitroic Acid | - | CYP24A1 | Terminal catabolite, excretion |
Fluorine’s introduction into pharmaceuticals exploits its unique properties: high electronegativity, small atomic radius (van der Waals radius ~1.47 Å, comparable to hydrogen’s ~1.20 Å), and strong C-F bond strength (~485 kJ/mol vs. C-H ~414 kJ/mol). In vitamin D₃ analogues, fluorination aims to:
Targeting C23 for difluorination is rationalized by its role as the initial site of 25(OH)D₃ catabolism. Replacing the C23-H₂ group with -CF₂- was predicted to confer significant resistance to CYP24A1 while preserving the C25-OH necessary for VDR anchoring [1] [2].
Table 2: Impact of Side-Chain Fluorination on Key Vitamin D₃ Analogue Properties
Fluorination Pattern | Metabolic Stability vs. 25(OH)D₃ (1) | VDR Binding Affinity vs. 25(OH)D₃ (1) | Primary Mechanism |
---|---|---|---|
23,23-Difluoro (e.g., 5) | ~8-fold increase [1] [2] | ~12-fold decrease [1] [2] | CYP23A1 hydroxylation blockade; Altered C22-C23 conformation |
24,24-Difluoro | Comparable increase [1] [5] | ~1.8-fold increase [1] [5] | CYP24A1 hydroxylation blockade; Minimal VDR steric clash |
26,26,26,27,27,27-Hexafluoro | Significant increase [5] | Variable (often decreased) [5] | Blockade of terminal oxidation steps; Enhanced acidity of C25-OH |
24-Fluoro (single R/S) | Moderate increase [6] | Depends on stereochemistry [6] | Partial blockade of CYP24A1; Stereospecific VDR interaction |
The synthesis and biological evaluation of 23,23-difluoro-25-hydroxyvitamin D₃ (5) evolved through distinct phases:
Table 3: Historical Milestones in 23,23-Difluoro-25-hydroxyvitamin D₃ Development
Year | Milestone | Key Contributors | Significance |
---|---|---|---|
1984 | First Synthesis (Sterol Route) of 5 & 6 | Taguchi et al. | Proof-of-concept for C23-difluoro analogue existence |
1985 | Biological Evaluation of 6 | Nakada et al. | Confirmed ~7x lower VDR affinity vs. 1,25(OH)₂D₃ |
2022 | Convergent Synthesis from Inhoffen-Lythgoe Diol | Kawagoe et al. | Efficient, modular route enabling metabolite synthesis |
2022 | X-ray Structure of C24-Metabolite 7 | Kawagoe et al. | Unambiguous confirmation of C24 stereochemistry |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7